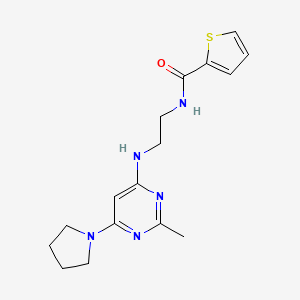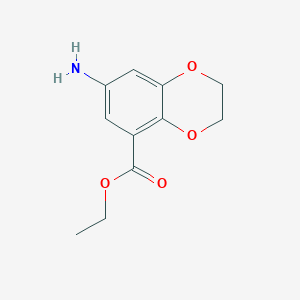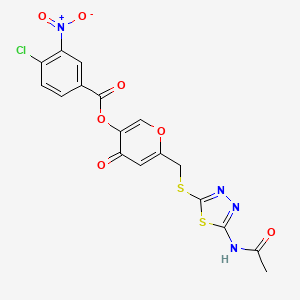![molecular formula C23H32N4O3 B2976554 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide CAS No. 877631-41-9](/img/structure/B2976554.png)
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from furan-2-carboxylic acid, the furan ring is synthesized through cyclization reactions.
Introduction of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 4-phenylpiperazine as a starting material.
Coupling with ethanediamide: The final step involves coupling the furan and phenylpiperazine intermediates with ethanediamide under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpiperazine moiety can undergo reduction reactions to form secondary amines.
Substitution: The ethanediamide backbone can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This activity is crucial for its potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar phenylpiperazine moiety.
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide: A compound with a similar furan and phenylpiperazine structure but different substituents.
Uniqueness
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase selectively makes it a valuable compound for therapeutic research.
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-2-3-7-12-24-22(28)23(29)25-18-20(21-11-8-17-30-21)27-15-13-26(14-16-27)19-9-5-4-6-10-19/h4-6,8-11,17,20H,2-3,7,12-16,18H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNJBNRNCDAUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)



![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2976479.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)
